

Application Notes and Protocols: Avutometinib Administration in RAMP 201 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Avutometinib potassium				
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These notes provide a detailed overview of the administration schedule and protocols for avutometinib as investigated in the RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of this novel RAF/MEK clamp inhibitor.

Introduction

Avutometinib is a small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] By acting as a "RAF/MEK clamp," avutometinib blocks both MEK kinase activity and RAF-mediated MEK phosphorylation, offering a more complete inhibition of the pathway.[3] The RAMP 201 trial (NCT04625270) is a Phase 2, registration-directed study evaluating the safety and efficacy of avutometinib, both as a monotherapy and in combination with the FAK inhibitor defactinib, in patients with recurrent low-grade serous ovarian cancer (LGSOC).[4][5]

Avutometinib Administration Schedules

The RAMP 201 trial investigated several dosing regimens across its different parts to determine the optimal therapeutic strategy. The administration schedules are based on a 4-week cycle (28 days), consisting of 3 weeks of treatment followed by a 1-week rest period.[4][6][7]

Table 1: Avutometinib Dosing Regimens in RAMP 201 Trial



Trial Arm	Drug(s)	Dosage	Administration Frequency	Schedule
Monotherapy (Part A)	Avutometinib	4.0 mg	Orally, Twice Weekly (BIW)	3 weeks on, 1 week off
Combination Therapy (Go- Forward Regimen)	Avutometinib + Defactinib	Avutometinib: 3.2 mgDefactinib: 200 mg	Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID)	3 weeks on, 1 week off
Low-Dose Combination (Part D)	Avutometinib + Defactinib	Avutometinib: 1.6 mgDefactinib: 200 mg	Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID)	3 weeks on, 1 week off

Data sourced from multiple reports on the RAMP 201 trial design.[4][7][8][9]

Experimental Protocols: RAMP 201 Study Design

The RAMP 201 trial was an adaptive, multi-part, open-label study designed to efficiently evaluate avutometinib's efficacy and safety.[7]

3.1. Study Objectives:

- Primary Endpoint: To determine the objective response rate (ORR) by blinded independent central review (BICR).[7][8]
- Secondary Endpoints: Included duration of response (DOR), progression-free survival (PFS), and safety/tolerability.

3.2. Patient Population:

Methodological & Application





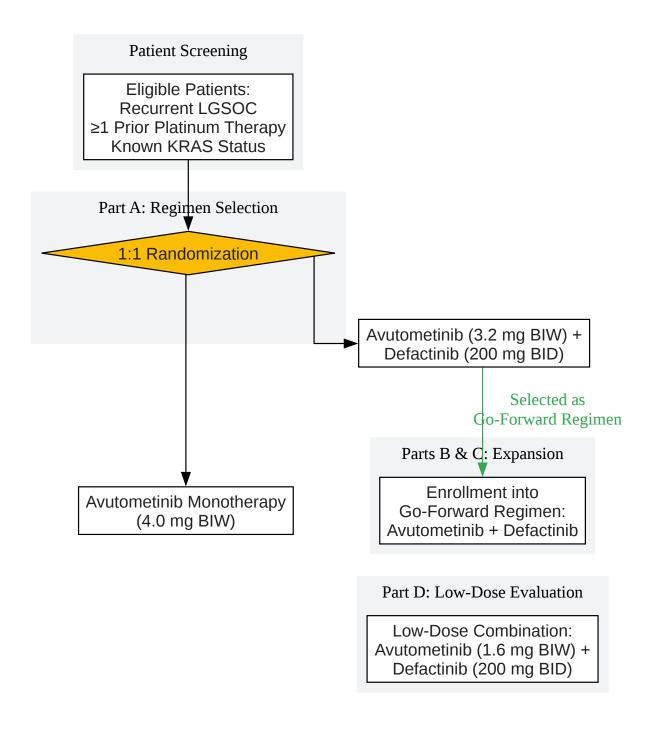
Inclusion Criteria: Eligible participants were adult patients (≥18 years) with histologically confirmed recurrent LGSOC.[7][10] Patients must have experienced disease progression after at least one prior systemic therapy, which included a platinum-based chemotherapy regimen.[7] Both patients with KRAS mutant and KRAS wild-type tumors were included and stratified accordingly.[4][7]

3.3. Trial Structure: The trial was conducted in distinct parts:

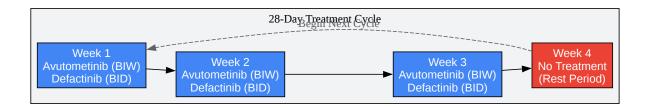
- Part A (Regimen Selection): Patients were randomized 1:1 to receive either avutometinib monotherapy or the combination of avutometinib and defactinib.[7] The combination arm demonstrated a higher ORR (28% vs 7% in an initial analysis) and was selected as the "goforward" regimen for subsequent parts of the trial.[7]
- Parts B and C (Expansion): These phases expanded the enrollment of patients to further evaluate the safety and efficacy of the selected combination regimen (avutometinib 3.2 mg BIW + defactinib 200 mg BID).[11]
- Part D (Dose Optimization): This part of the study evaluated a lower starting dose of avutometinib (1.6 mg BIW) in combination with defactinib to gather data for individualized dose reduction strategies in response to adverse events.[7][9]

Below is a workflow diagram illustrating the structure of the RAMP 201 trial.

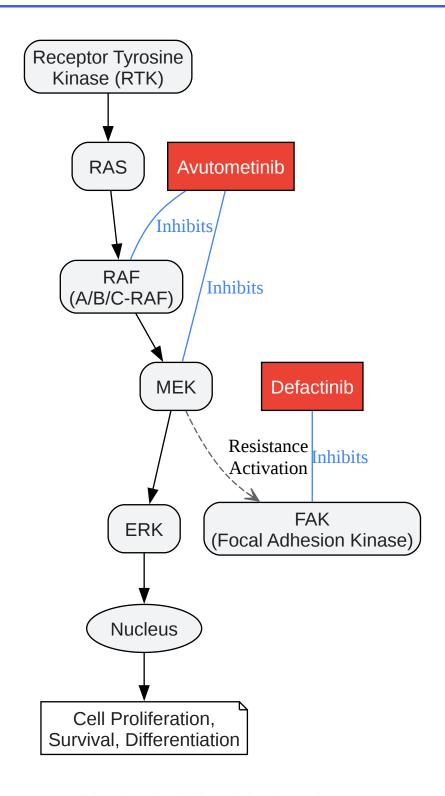












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- To cite this document: BenchChem. [Application Notes and Protocols: Avutometinib Administration in RAMP 201 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12788495#avutometinib-administration-schedule-in-clinical-trials-ramp-201]

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